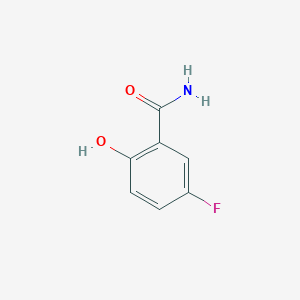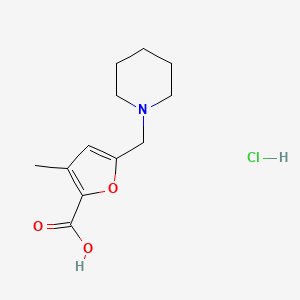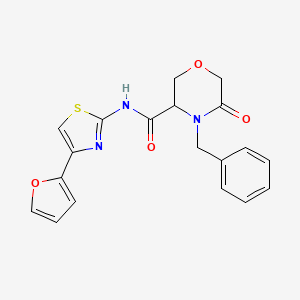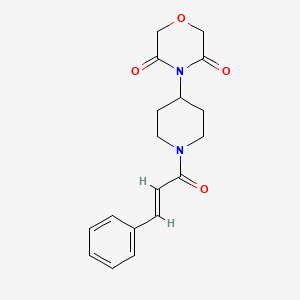![molecular formula C31H33N5O5S B2656474 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-91-5](/img/structure/B2656474.png)
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolines , which are heterocyclic compounds that have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C31H33N5O5S and it has a molecular weight of 587.7. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, but the specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For this compound, specific information about its physical and chemical properties was not found in the available literature.
Scientific Research Applications
Synthesis and Biological Activity
Research into quinazoline derivatives and related heterocyclic compounds often focuses on their synthesis and evaluation for biological activities. For instance, the synthesis of imidazoquinolines and quinazolines has been explored for their potential applications in treating various diseases due to their diverse biological activities. Such compounds have been studied for their antitumor, antimicrobial, and anti-inflammatory properties. The structural modification of these compounds, including the introduction of methoxy and amino groups, is a common strategy to enhance their biological efficacy and investigate their mechanism of action in different biological targets (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antitumor Applications
Several studies have synthesized and tested the biological activities of compounds with similar structural features, particularly focusing on antimicrobial and antitumor activities. For example, novel heterocyclic compounds containing selenium have been synthesized and evaluated for their efficiency in dyeing polyester fibers, as well as for their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such molecules to serve as bioactive compounds with diverse applications, from materials science to pharmaceuticals (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Drug Development and Synthesis Techniques
The development of new synthetic methodologies for heterocyclic compounds, including quinazolines and imidazoles, is crucial for expanding the repertoire of bioactive molecules. Research into one-pot synthesis techniques, reductive cyclization, and the exploration of novel reagents for constructing complex molecules with potential biological activities is an ongoing area of scientific investigation. Such studies not only contribute to the chemical synthesis field but also provide a foundation for the development of new drugs and materials with improved properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Haliwana Banakara Vijaykumar, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O5S/c1-39-16-6-14-32-28(37)19-42-31-35-24-18-21(10-11-22(24)29-34-23-7-4-5-8-25(23)36(29)31)30(38)33-15-13-20-9-12-26(40-2)27(17-20)41-3/h4-5,7-12,17-18H,6,13-16,19H2,1-3H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOTZUPNKHGTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)
![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)






![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)


![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
